molecular formula C11H12N2O2 B12925360 Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate CAS No. 89967-27-1

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate

Cat. No.: B12925360
CAS No.: 89967-27-1
M. Wt: 204.22 g/mol
InChI Key: BSVXZAWWZZQDBH-UHFFFAOYSA-N
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Description

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate typically involves the reaction of pyridazine derivatives with alkynes under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit platelet aggregation by blocking calcium ion influx, which is necessary for platelet activation .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(pent-1-yn-1-yl)pyridazine-3-carboxylate is unique due to its specific alkyne substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

89967-27-1

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 6-pent-1-ynylpyridazine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-4-5-6-9-7-8-10(13-12-9)11(14)15-2/h7-8H,3-4H2,1-2H3

InChI Key

BSVXZAWWZZQDBH-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=NN=C(C=C1)C(=O)OC

Origin of Product

United States

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